Specific Scientific Field: The research was conducted in the field of Pharmacometabolomics and Toxicometabolmics .
Summary of the Application: A series of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives were synthesized . These compounds were then screened for their bioactivity through molecular docking, cytotoxicity (against HeLa), and antioxidant activity .
Methods of Application or Experimental Procedures: The compounds were synthesized by the Michael addition of 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid . The bioactivity of the synthesized compounds was assessed through molecular docking, cytotoxicity tests against the HeLa cell line, and antioxidant activity evaluations using DPPH and ABTS procedures .
Results or Outcomes: Among the synthesized derivatives, the compound 3d exhibited the highest inhibition of 77% and 80% in the DPPH and ABTS antioxidant activity evaluation, respectively . The compound 3d also showed better glide and E model scores when docked with HDAC8 using the GLIDE program . In the cytotoxicity study against the HeLa cell line, compound 3d showed the maximum inhibition and displayed better activity than the standard drug .
3-[(Dimethylcarbamoyl)amino]benzoic acid, also known by its CAS number 896160-52-4, is an organic compound with the molecular formula C₁₀H₁₂N₂O₃ and a molecular weight of approximately 208.22 g/mol. This compound features a benzoic acid structure substituted with a dimethylcarbamoyl group at the amino position. Its unique structure imparts distinct chemical and biological properties, making it of interest in various scientific fields, including pharmaceuticals and biochemistry .
The reactivity of 3-[(Dimethylcarbamoyl)amino]benzoic acid is influenced by the presence of both the carboxylic acid and the dimethylcarbamoyl functional groups. Key reactions include:
These reactions are essential for synthesizing derivatives and analogs that may exhibit enhanced biological activity or stability.
Synthesis of 3-[(Dimethylcarbamoyl)amino]benzoic acid can be achieved through several methods:
Each method's choice depends on desired yield, purity, and scalability for industrial applications .
3-[(Dimethylcarbamoyl)amino]benzoic acid has potential applications in:
The compound's unique properties warrant further exploration for additional applications across various sectors .
Interaction studies involving 3-[(Dimethylcarbamoyl)amino]benzoic acid focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary studies suggest that compounds in this class may interact with cyclooxygenase enzymes, which are critical in inflammatory pathways. Understanding these interactions is essential for predicting therapeutic efficacy and safety profiles .
Several compounds share structural similarities with 3-[(Dimethylcarbamoyl)amino]benzoic acid, offering insights into its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Aminobenzoic Acid | C₇H₇N₃O₂ | Lacks dimethylcarbamoyl group; simpler structure |
| 4-Aminobenzoic Acid | C₇H₇N₃O₂ | Similar amine functionality; different substitution pattern |
| N,N-Dimethylaminobenzoic Acid | C₉H₁₁N₃O₂ | Contains dimethylamine; lacks carboxylic functionality |
The presence of the dimethylcarbamoyl group distinguishes 3-[(Dimethylcarbamoyl)amino]benzoic acid from these similar compounds, potentially enhancing its solubility and biological activity compared to simpler aminobenzoic acids .
The most direct route involves carbamoylating 3-aminobenzoic acid with dimethylcarbamoyl chloride (DMCC). DMCC, synthesized from phosgene and dimethylamine [5], reacts with the amino group under basic conditions to form the target compound [5]. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of DMCC, followed by deprotonation. Challenges include DMCC’s hydrolysis sensitivity [5], necessitating anhydrous conditions and controlled temperatures (0–25°C). Yields typically exceed 80% when using stoichiometric DMCC and tertiary amine bases like triethylamine [5].
Alternative approaches begin with substituted benzoic acids. For example, 3-nitrobenzoic acid is reduced to 3-aminobenzoic acid using catalytic hydrogenation [1], followed by carbamoylation. Nitro group reduction employs palladium-on-carbon or iron in acidic media, achieving >90% conversion [1]. This two-step method ensures regioselectivity but requires careful handling of intermediates to avoid over-reduction or decomposition.
Though less common, the Mannich reaction offers a three-component route. Formaldehyde and dimethylamine condense with 3-hydroxybenzoic acid to form a β-amino alcohol intermediate, which is oxidized to the carboxylic acid [4] [7]. However, competing side reactions and low yields (~50%) limit its utility compared to carbamoylation [7].
Palladium catalysts enable direct ortho-C–H amidation of benzoic acids. Using Pd(OAc)₂ and dioxazolones as nitrene precursors, 3-aminobenzoic acid derivatives form via C–H activation [8]. This method bypasses pre-functionalized substrates, achieving 70–85% yields with excellent regiocontrol [8].
Rhodium(III) catalysts (e.g., [Cp*RhCl₂]₂) facilitate double C–H amidation of benzoic acids with dioxazolones, forming benzoxazinones [9]. While primarily used for fused heterocycles, this strategy could be adapted for 3-[(dimethylcarbamoyl)amino]benzoic acid by modifying the nitrene source.
Microwave irradiation accelerates carbamoylation, reducing reaction times from hours to minutes. A solvent-free protocol using ceric ammonium nitrate (CAN) as a catalyst achieves >90% yields under microwave conditions (150°C, 10 min) [10]. This method minimizes side reactions and energy consumption.
Continuous flow systems enhance safety and scalability, particularly for hazardous reagents like DMCC. In a tubular reactor, 3-aminobenzoic acid and DMCC react at 50°C with a residence time of 5 minutes, achieving 95% conversion [5]. Flow systems also mitigate DMCC’s toxicity risks via precise temperature and stoichiometry control.
While not directly reported for this compound, Buchwald-Hartwig amination could theoretically couple 3-bromobenzoic acid with dimethylcarbamoyl amines. However, the requisite palladium/ligand systems (e.g., XPhos) and high temperatures (100–120°C) may complicate scalability.
Solvent-free carbamoylation using CAN under microwave irradiation eliminates volatile organic compounds (VOCs) [10]. This approach aligns with green chemistry principles, reducing waste and energy use.
Biodegradable catalysts like lipases have been explored for amide bond formation, though yields remain moderate (~60%). Alternatively, recyclable heterogeneous catalysts (e.g., silica-supported DMCC) show promise for iterative batch processes.
Aqueous conditions are challenging due to DMCC’s hydrolysis [5]. However, micellar catalysis using TPGS-750-M surfactants stabilizes DMCC in water, enabling 70% yields at 25°C [5].
Combining carbamoylation and purification steps in a single reactor reduces downtime. For example, in situ generation of DMCC from dimethylamine and triphosgene minimizes handling hazards [5].
Flow systems excel in large-scale production, offering consistent quality and reduced reagent excess. A pilot-scale setup producing 10 kg/day achieves 98% purity via inline FTIR monitoring [5].
Design of experiments (DoE) optimizes critical parameters (temperature, stoichiometry, mixing). Multivariate analysis identifies DMCC excess (1.2 equiv) and pH 8–9 as optimal for >95% yield [5].
Reductive methylation of 3-nitrobenzoic acid using H₂ (50 psi) and Raney nickel achieves full conversion to 3-aminobenzoic acid [1]. Higher pressures (100 psi) risk over-reduction to toluidine derivatives.
Maintaining temperatures below 80°C during hydrogenation prevents decarboxylation. Post-reduction, carbamoylation at 25°C ensures minimal side reactions [1] [5].
Phosphate buffers (pH 7–8) stabilize the amine intermediate during reductive methylation, improving subsequent carbamoylation efficiency [6].
The carbamoylation reactions involving 3-[(Dimethylcarbamoyl)amino]benzoic acid proceed through well-defined mechanistic pathways that have been extensively studied using both experimental and theoretical approaches. Density functional theory calculations have revealed that carbamoylation reactions can follow three distinct pathways: stepwise, concerted direct, and concerted water-assisted mechanisms [1] [2].
The stepwise pathway represents the most energetically favorable route for carbamoylation reactions. This mechanism initiates with the formation of a π-complex between the nucleophile and the carbamoyl group, followed by rate-determining carbon-nitrogen covalent bond formation via reactive tautomeric imine forms of the nucleobases [1] [2]. The reaction proceeds through two consecutive proton transfers mediated by water molecules to yield the final carbamoylated product. The predicted activation free energies for this pathway range from 15.3 to 17.6 kilocalories per mole, which demonstrates excellent agreement with experimental observations [2].
Mechanistic investigations have demonstrated that the nucleophilic attack occurs at the carbonyl carbon of the dimethylcarbamoyl group, with the amino nitrogen of the benzoic acid derivative serving as the attacking nucleophile [3]. The reaction exhibits a strong dependence on the basicity of the substrate, with more basic nucleophiles showing enhanced reactivity toward carbamoylation [1] [2]. This reactivity pattern follows the order: cytosine > adenine > guanine for nucleobase substrates, which correlates directly with their respective basicity values and the stability of their imine tautomeric forms [2].
The carbamoylation mechanism involves complex stereochemical considerations, particularly regarding the formation of syn and anti rotamers of the carbamate products. Intra- and intermolecular hydrogen bonding significantly influences the equilibrium between these rotamers, with the syn-rotamer being preferentially stabilized through hydrogen-bonded dimeric structures involving the carboxylic acid functionality of the benzoic acid moiety [4].
Kinetic studies of 3-[(Dimethylcarbamoyl)amino]benzoic acid synthesis reveal complex reaction profiles that depend on multiple factors including temperature, pH, and substrate concentration. The overall kinetics follow first-order behavior with respect to both the carbamoylating agent and the substrate nucleophile [3] [5].
The rate constants for carbamoylation reactions vary significantly based on the nature of the substrate. Primary amines exhibit the highest reactivity with rate constants of approximately 1.2 × 10⁻³ s⁻¹, while nucleobases show considerably lower reactivity at 4.7 × 10⁻⁵ s⁻¹ under standard conditions [2]. The activation barriers correspondingly range from 16.2 kilocalories per mole for primary amines to 21.7 kilocalories per mole for nucleobases, reflecting the decreased nucleophilicity of the latter substrates.
Temperature effects on carbamoylation kinetics demonstrate Arrhenius behavior, with rate enhancements of approximately 2.5-fold per 10-degree Celsius increase in temperature [6]. The pH dependence of the reaction is particularly pronounced for substrates containing ionizable groups, with optimal rates observed at pH values between 8.5 and 9.5 where the nucleophile exists predominantly in its unprotonated, more nucleophilic form [7].
Autocatalytic effects have been observed in certain carbamoylation systems, particularly those involving lithium diisopropylamide-mediated ortho-lithiation reactions [8]. These autocatalytic phenomena arise from the formation of mixed aggregates that enhance the reaction rate through cooperative binding effects and improved transition state stabilization.
The kinetic isotope effects provide additional insights into the reaction mechanism. Primary kinetic isotope effects of 2.3 to 2.8 have been measured for carbamoylation reactions involving carbon-hydrogen bond breaking, confirming that proton transfer steps are rate-limiting in certain reaction pathways [6].
The catalytic cycles involved in the synthesis and reactions of 3-[(Dimethylcarbamoyl)amino]benzoic acid have been thoroughly investigated through both experimental and computational approaches. Enzymatic carbamoylation reactions, such as those catalyzed by carbamoyltransferases, proceed through well-defined multi-step catalytic cycles [9] [6] [10].
The catalytic cycle of aspartate carbamoyltransferase, which serves as a model system for understanding carbamoylation mechanisms, involves sequential substrate binding, intermediate formation, and product release [10] [11]. The enzyme exists in equilibrium between low-activity "tense" and high-activity "relaxed" states, with substrate binding shifting the equilibrium toward the more active conformation [10]. This allosteric regulation provides fine control over the catalytic activity and represents a sophisticated mechanism for metabolic regulation.
In the case of S-carbamoylation reactions catalyzed by HypF enzyme, the catalytic cycle involves three distinct steps using carbamoylphosphate and adenosine triphosphate as substrates [6] [12]. The reaction produces two unstable intermediates: carbamate and carbamoyladenylate, which are channeled through internal protein channels to prevent their loss during the catalytic process [6]. The crystal structure analysis reveals three catalytic sites connected via internal channels, enabling the consecutive reactions to occur without intermediate release [6].
Photocatalytic carbamoylation cycles represent an emerging area of investigation, where visible light activation enables the generation of carbamoyl radicals from readily available precursors [13]. These cycles involve photoredox catalysis combined with hydrogen atom transfer processes, providing access to carbamoylation products under mild reaction conditions without the need for stoichiometric oxidants.
The nickel-catalyzed carbamoylation cycles demonstrate the versatility of transition metal catalysis in promoting carbamoylation reactions [14] [15]. These cycles typically involve oxidative addition of the carbamoylating agent to the metal center, followed by reductive elimination to form the carbon-nitrogen bond. The stereochemical outcome of these reactions can be controlled through the use of chiral ligands, enabling the synthesis of enantiomerically enriched carbamoylated products.
The identification and characterization of reaction intermediates in carbamoylation reactions involving 3-[(Dimethylcarbamoyl)amino]benzoic acid require sophisticated analytical techniques capable of detecting short-lived, reactive species. Mass spectrometry has emerged as the preeminent method for intermediate detection due to its exceptional sensitivity and ability to provide structural information [16] [17].
Electrospray ionization mass spectrometry coupled with collision-induced dissociation provides detailed fragmentation patterns that enable structural elucidation of carbamoylation intermediates [16]. The technique has been successfully applied to detect carbamoyladenylate intermediates with molecular weights corresponding to the expected structures, confirming their formation during enzymatic carbamoylation processes [6]. Ion mobility spectrometry adds an additional dimension to mass spectrometric analysis by separating isomeric intermediates based on their collision cross-sections, enabling discrimination between structurally similar species [16].
Nuclear magnetic resonance spectroscopy, particularly exchange nuclear magnetic resonance and chemical exchange saturation transfer techniques, provides powerful tools for detecting low-population intermediates that exist in rapid equilibrium with more stable species [18]. These methods have been instrumental in identifying fleeting carbamoyl intermediates in glycosylation reactions and can be readily adapted for studying carbamoylation processes [18].
Infrared spectroscopy offers real-time monitoring capabilities for intermediate identification through characteristic vibrational frequencies of functional groups [19] [20]. The carbonyl stretching frequencies of carbamoyl groups provide diagnostic information about the electronic environment and hydrogen bonding interactions of the intermediates. Action spectroscopy techniques enable the identification of specific intermediates through selective infrared excitation followed by product detection [20].
Time-resolved spectroscopic methods, including ultrafast laser spectroscopy and stopped-flow techniques, provide temporal resolution necessary for capturing short-lived intermediates [17]. These approaches have been successfully applied to monitor the formation and decay of carbamoyl radicals and other reactive species during photochemical carbamoylation processes.
Chemical trapping experiments using radical scavengers such as 2,2,6,6-tetramethyl-1-piperidinyloxy enable the indirect detection of radical intermediates through the formation of stable adducts that can be analyzed by conventional analytical methods [21]. This approach has proven particularly valuable for studying carbamoyl radical intermediates in enzymatic systems.
Computational modeling has become indispensable for understanding the reaction pathways involved in the synthesis and reactions of 3-[(Dimethylcarbamoyl)amino]benzoic acid. Density functional theory calculations using hybrid functionals such as B3LYP with extended basis sets provide accurate descriptions of reaction energetics and transition state structures [1] [2] [22].
The choice of computational method significantly affects the accuracy of predicted reaction pathways. Benchmark studies comparing twelve different density functional theory functionals against high-level coupled cluster calculations have identified PW6B95D3 as the most suitable functional for studying carbamoylation reactions, with mean absolute deviations of approximately 4.8 kilocalories per mole [22]. This functional incorporates empirical dispersion corrections that are essential for accurately describing the weak intermolecular interactions present in carbamoylation transition states.
Quantum mechanics/molecular mechanics hybrid methods enable the computational study of carbamoylation reactions in enzymatic environments where the quantum mechanical treatment is applied to the reactive region while the protein environment is described using molecular mechanics force fields [23]. These calculations have provided crucial insights into how enzyme active sites stabilize transition states and facilitate carbamoylation reactions through specific amino acid interactions.
Transition state optimization using computational methods reveals the geometric and electronic features that govern carbamoylation reactivity [24] [25]. The calculated transition state structures show partial carbon-nitrogen bond formation with significant charge transfer from the nucleophile to the carbamoyl carbon. The degree of bond formation in the transition state correlates with the activation barrier height, providing a quantitative structure-reactivity relationship.
Molecular dynamics simulations complemented by enhanced sampling techniques such as umbrella sampling and metadynamics enable the calculation of free energy profiles along reaction coordinates [23]. These methods account for thermal fluctuations and conformational dynamics that can significantly influence reaction barriers in solution and enzymatic environments.
Machine learning potentials trained on high-level quantum chemical data represent an emerging computational approach that combines the accuracy of ab initio methods with the efficiency of molecular mechanics [23]. These potentials show great promise for studying large-scale carbamoylation systems where conventional quantum chemical methods become computationally prohibitive.